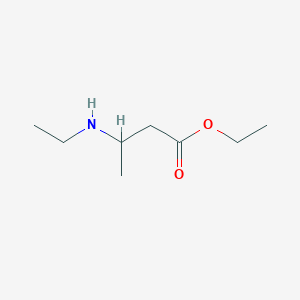

Ethyl 3-(ethylamino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(ethylamino)butanoate is a chemical compound that is part of a broader class of organic compounds known as enaminones. Enaminones are characterized by the presence of an amino group attached to a carbon-carbon double bond. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-(ethylamino)butanoate involves various organic reactions. For instance, the synthesis of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide involves the reaction of aromatic compounds with enaminones, which is characterized by the formation of intramolecular hydrogen bonds and a transoide configuration of amide fragments . Similarly, the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate is achieved through the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . These methods demonstrate the versatility of enaminones in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-(ethylamino)butanoate is often elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was determined using IR-spectroscopy and supported by quantum chemical calculations, revealing specific bond lengths and angles that define the geometry of the molecule . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, providing detailed information about the crystallographic parameters .

Chemical Reactions Analysis

The reactivity of Ethyl 3-(ethylamino)butanoate and related compounds can be inferred from the types of chemical reactions they undergo. Enaminones are known to participate in various organic reactions, including condensation, cyclization, and addition reactions. The studies of isomeric enaminones show that tautomerism can play a significant role in the reactivity of these compounds, with the potential for various tautomeric forms to exist .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(ethylamino)butanoate derivatives can be diverse, depending on their molecular structure. The presence of functional groups such as amide, ester, and amino groups can influence properties like solubility, melting point, and reactivity. For instance, the crystallographic study of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provides insights into its density and molecular weight, which are crucial for understanding its behavior in different environments .

Aplicaciones Científicas De Investigación

Biofuel and Biocommodity Chemical Production

Research demonstrates the use of enzymatic systems and expression platforms for the production of biofuels and biocommodity chemicals. For example, a study illustrated the production of 2-butanol and its precursor butanone (methyl ethyl ketone – MEK) in Saccharomyces cerevisiae. This process involved a B12-dependent dehydratase and a secondary alcohol dehydrogenase, highlighting the pathway's potential for biofuel production. This relates to Ethyl 3-(ethylamino)butanoate as it outlines synthetic pathways and enzymatic reactions that could involve similar or derivative compounds (Ghiaci, Norbeck, & Larsson, 2014).

Synthesis of Novel Chemical Scaffolds

Another study involved the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing the versatility of ethyl 4-(1H-indol-3-yl)butanoate in creating potent urease inhibitors. This research illustrates the potential for compounds like Ethyl 3-(ethylamino)butanoate in developing new therapeutic agents, providing a foundation for drug design and chemical synthesis (Nazir et al., 2018).

Advanced Material Synthesis

The development of new materials also benefits from compounds related to Ethyl 3-(ethylamino)butanoate. For instance, the synthesis of novel zinc complexes for the growth of ZnO via AP-MOCVD demonstrates the role of beta-enaminoesters and beta-ketoimines in material science. These precursors, such as Ethyl 3-N-(isopropylamino)-2-butenoate, are crucial for producing high-quality ZnO films, underscoring the importance of similar compounds in advanced material synthesis (Matthews, Onakoya, Ouattara, & Butcher, 2006).

Heterocyclic Compound Synthesis for Antimycobacterial Agents

The synthesis of heterocyclic compounds, such as tetrahydro-pyridines and pyridines, demonstrates the utility of compounds like ethyl-3-oxo-4-(arylsulfanyl)butanoate in creating antimycobacterial agents. This research highlights the potential for Ethyl 3-(ethylamino)butanoate and related compounds in medicinal chemistry, contributing to the development of new treatments for tuberculosis (Raju et al., 2010).

Mecanismo De Acción

Target of Action

Ethyl 3-(ethylamino)butanoate is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their diverse range of applications, from serving as solvents in organic reactions to contributing to the characteristic fragrances of fruits and flowers .

Mode of Action

The interaction of Ethyl 3-(ethylamino)butanoate with its targets primarily involves the process of hydrolysis . In this process, the ester reacts with water to form alcohol and carboxylic acid . This reaction can occur under both acidic and basic conditions .

Biochemical Pathways

The hydrolysis of Ethyl 3-(ethylamino)butanoate affects various biochemical pathways. The products of this reaction, namely the alcohol and carboxylic acid, can participate in numerous biochemical reactions. For instance, the carboxylic acid can undergo further reactions to form different esters or amides .

Result of Action

The hydrolysis of Ethyl 3-(ethylamino)butanoate results in the formation of alcohol and carboxylic acid . These products can have various effects at the molecular and cellular levels, depending on their specific structures and the biological context.

Action Environment

The action, efficacy, and stability of Ethyl 3-(ethylamino)butanoate can be influenced by various environmental factors. For instance, the rate of its hydrolysis can be affected by the pH of the environment . Furthermore, esters are known to be stable compounds, which makes them easy to work with in various environments .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-(ethylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRMCOWFDUQFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(ethylamino)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)